N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)-2,2-difluoroethanamine
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Overview
Description
N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)-2,2-difluoroethanamine is a chemical compound characterized by the presence of a pyrazole ring substituted with dimethyl groups and a difluoroethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)-2,2-difluoroethanamine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with a suitable difluoroethanamine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)-2,2-difluoroethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethanamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)-2,2-difluoroethanoic acid, while reduction may produce N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)-2,2-difluoroethanol.
Scientific Research Applications
N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)-2,2-difluoroethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)-2,2-difluoroethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine
- Tris(1,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dionato
- N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine
Uniqueness
N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)-2,2-difluoroethanamine is unique due to the presence of both the pyrazole ring and the difluoroethanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H13F2N3 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,2-difluoroethanamine |
InChI |
InChI=1S/C8H13F2N3/c1-6-7(4-12-13(6)2)3-11-5-8(9)10/h4,8,11H,3,5H2,1-2H3 |
InChI Key |
WMAZSYSYZDKARD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCC(F)F |
Origin of Product |
United States |
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